5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their presence in various natural products and their notable biological activities . These compounds are used in a wide range of applications, including pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride include other tetrahydroquinoline derivatives such as oxamniquine, dynemycin, viratmycin, and nicainoprol . These compounds share the tetrahydroquinoline scaffold but differ in their substituents and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-3-7-11-10(9)6-4-8-12-11;/h3,5,7,12H,2,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWHNWJMMBUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCCNC2=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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